6-Methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid
CAS No.: 832075-50-0
Cat. No.: VC17326515
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 832075-50-0 |
---|---|
Molecular Formula | C12H12N2O2 |
Molecular Weight | 216.24 g/mol |
IUPAC Name | 6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C12H12N2O2/c1-8-10(12(15)16)11(14-7-13-8)9-5-3-2-4-6-9/h2-7,11H,1H3,(H,13,14)(H,15,16) |
Standard InChI Key | MKJIFXBOWARRRX-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(N=CN1)C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Physicochemical Properties
Data for the ethyl ester provide indirect insights into the carboxylic acid’s properties:
The carboxylic acid’s increased polarity compared to its ester counterpart suggests higher solubility in aqueous media, making it suitable for formulation in polar solvents.
Synthesis and Structural Modification
Biginelli Reaction as the Foundation
The ethyl ester precursor is synthesized via the Biginelli reaction, a one-pot cyclocondensation of ethyl acetoacetate, benzaldehyde derivatives, and urea or thiourea . For example, refluxing ethyl acetoacetate, benzaldehyde, and urea in ethanol with an acid catalyst yields ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
Mechanistic Highlights:
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Knoevenagel Condensation: Aldehyde and β-keto ester form an α,β-unsaturated intermediate.
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Nucleophilic Attack: Urea attacks the enone system, forming a tetrahedral intermediate.
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Cyclization and Aromatization: Intramolecular dehydration yields the dihydropyrimidine core .
Functionalization Strategies
Modifications to the DHPM scaffold include:
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S-Alkylation: Treatment of 2-thioxo derivatives with dimethyl sulfate introduces methylthio groups at position 2 .
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Aminoethylthio Substituents: Reaction with 2-chloroethylamine derivatives yields compounds with potential enhanced bioavailability (e.g., IIg-IIr in Source 1) .
Spectral Characterization
Infrared Spectroscopy (IR)
Key IR bands for the ethyl ester (and inferred for the carboxylic acid):
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NH Stretch: 3265–3334 cm⁻¹ (broad, 1,4-dihydropyrimidine ring) .
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C=O Stretch: 1654–1694 cm⁻¹ (ester or carboxylic acid carbonyl) .
Nuclear Magnetic Resonance (NMR)
¹H-NMR (Ethyl Ester, CDCl₃):
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δ 7.70–7.30 ppm (5H, m, aromatic protons).
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δ 5.60 ppm (1H, s, C₄-H).
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δ 4.50–3.90 ppm (2H, q, OCH₂CH₃).
¹³C-NMR Inferences:
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Carboxylic acid C=O expected at ~170–175 ppm.
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Aromatic carbons: 125–140 ppm.
Comparative Analysis of DHPM Derivatives
The table below contrasts key derivatives and their activities:
Challenges and Future Directions
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Synthetic Optimization: Developing efficient hydrolysis protocols for the ethyl ester to carboxylic acid without ring degradation.
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Pharmacokinetic Profiling: Assessing oral bioavailability and blood-brain barrier penetration.
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Target Validation: Screening against cancer-related targets (e.g., mitotic kinesin Eg5) given structural similarity to monastrol .
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